6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is characterized by a fused ring system that incorporates both pyrrole and pyridine moieties, with a fluorine atom substituent at the 6-position. The unique structure of 6-fluoro-1H-pyrrolo[2,3-b]pyridine contributes to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine can be synthesized through various chemical methods involving the manipulation of pyrrole and pyridine derivatives. It is classified as a nitrogen-containing heterocycle, which is significant in pharmaceutical chemistry due to its biological activity and ability to interact with biological targets such as enzymes and receptors.
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common methods include:
For example, one synthetic route may involve starting with 2-aminopyridine and reacting it with an appropriate carbonyl compound under acidic conditions to form the pyrrolo structure. Subsequent fluorination can be performed using a fluorinating agent to yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine.
The molecular structure of 6-fluoro-1H-pyrrolo[2,3-b]pyridine can be depicted as follows:
The three-dimensional conformation of this molecule can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions due to its reactive sites:
For instance, reactions involving this compound may lead to derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for compounds derived from 6-fluoro-1H-pyrrolo[2,3-b]pyridine often involves interaction with specific protein targets such as kinases or receptors. For example:
The detailed mechanism would typically involve binding studies that elucidate how these compounds alter signaling pathways associated with cancer progression or inflammation.
Relevant data regarding melting points, boiling points, and spectral properties (NMR, IR) are crucial for characterizing this compound.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have shown promising applications in:
Research continues into optimizing these compounds for better efficacy and safety profiles in clinical settings.
The construction of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core (CAS 898746-42-4) relies on sequential cyclization and functionalization steps. A prevalent approach begins with Gould-Jacobs cyclization, where substituted pyridine derivatives undergo thermal ring closure under acidic conditions to form the pyrrolopyridine scaffold. For 6-fluoro variants, fluorinated precursors like ethyl 2-((3-fluoropyridin-4-yl)amino)acrylate serve as starting materials. Cyclization at 180–220°C in diphenyl ether yields the core structure with the fluorine atom pre-installed at position 6, though with moderate efficiency (45–60%) [5] .
Alternative routes employ Buchwald-Hartwig amination for intramolecular C–N bond formation. Here, 2-chloro-3-fluoropyridine derivatives undergo palladium-catalyzed coupling with amine-protected acrylamides. RuPhos Pd G2 precatalyst and RuPhos ligand in tert-butanol enable this key step at 100°C, achieving 68% yield for SEM-protected intermediates. Subsequent iodination using lithium diisopropylamide (LDA) introduces halogen handles at C-2/C-3 for diversification [1] .
Table 1: Key Cyclization Routes to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
Strategy | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Gould-Jacobs | Diphenyl ether, 220°C, acid catalyst | 45–60% | Moderate regioselectivity |
Buchwald-Hartwig | RuPhos Pd G2, RuPhos, tert-butanol | 68% | Requires N-protection |
SNAr Cyclization | NaH, DMF, 0°C to RT | 75% | Limited to activated halopyridines |
Late-stage deprotection challenges are notable. Removal of SEM groups (trimethylsilylethoxymethyl) with HCl in methanol risks formaldehyde release, triggering side reactions like tricyclic eight-membered ring formation. Optimized conditions (TBAF in THF, 60°C) mitigate this, restoring the NH-pyrrole with >90% purity .
Fluorination at the C-6 position is achieved via two complementary methods: electrophilic substitution or direct halogen exchange. Electrophilic fluorination employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on lithiated pyrrolopyridines. Transmetallation at −78°C using n-butyllithium generates a nucleophilic site ortho to nitrogen, reacting with Selectfluor® to install fluorine with 70–85% regioselectivity. However, side products like 5,6-difluoro derivatives form due to overhalogenation [2] [5].
Halogen exchange leverages SNAr chemistry on 6-chloro- or 6-bromo precursors (e.g., 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, CAS 1207625-29-3). Heating with anhydrous KF in dimethylacetamide (DMAc) at 150°C for 12–24 hours achieves 60–75% conversion. Catalytic tetrabutylammonium bromide (TBAB) enhances fluoride nucleophilicity, improving yields to 80% while reducing reaction time to 8 hours [5].
Table 2: Fluorination Method Comparison
Method | Reagents | Temperature/Time | Yield | Regioselectivity |
---|---|---|---|---|
Electrophilic (Selectfluor®) | n-BuLi, THF, −78°C | 1 h | 70–85% | Moderate (C6 > C5) |
Halogen Exchange (DAST) | DAST, CH₂Cl₂, RT | 12 h | 65% | High (C6 only) |
SNAr (KF/TBAB) | KF, TBAB, DMAc | 150°C, 8 h | 80% | Excellent |
Diethylaminosulfur trifluoride (DAST) enables direct fluorodehydroxylation. 6-Hydroxypyrrolopyridines treated with DAST in dichloromethane at RT afford 6-fluoro derivatives in 65% yield. This route avoids organolithium intermediates but requires anhydrous conditions to prevent DAST decomposition [2].
The C-2, C-3, and C-5 positions of 6-fluoro-1H-pyrrolo[2,3-b]pyridine are amenable to palladium-catalyzed cross-coupling, enabling access to pharmacologically relevant derivatives. Chemoselective Suzuki-Miyaura coupling at C-2 is achieved using Pd₂(dba)₃ as a precatalyst. For 4-chloro-2-iodo intermediates, this system favors C-2 arylation over C-4, producing 2-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridines with 71–92% yield and <5% diarylation byproducts. Key to success is the absence of phosphine ligands, which minimizes reduction side reactions .
Buchwald-Hartwig amination at C-4 requires meticulous optimization. SEM-protected 4-chloro-2-iodo substrates react with secondary amines (e.g., N-benzylmethylamine) using Pd(OAc)₂/RuPhos in anhydrous tert-butanol. This achieves 94% conversion in 5 minutes, though isolated yields are moderate (68%) due to competitive hydrodehalogenation. The fluorine atom’s electron-withdrawing effect enhances the C-4 chloride reactivity toward oxidative addition [4] .
For C-3 functionalization, direct C–H activation is feasible. 6-Fluoro-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine undergoes palladium-catalyzed arylation at C-3 using Pd(OAc)₂, Ag₂CO₃ oxidant, and pivalic acid as a cocatalyst. This method installs aryl groups without prehalogenation but is incompatible with free NH-pyrroles, necessitating N-sulfonyl protection [6].
Solid-phase synthesis streamlines the generation of 6-fluoro-1H-pyrrolo[2,3-b]pyridine libraries. Wang resin-linked iodoanilines serve as substrates for cyclative cleavage strategies. Pd-mediated annulation with fluorinated alkynes constructs the core, releasing products into solution with >90% purity after trifluoroacetic acid (TFA) cleavage. This approach minimizes purification needs and is ideal for parallel synthesis of analogs like 5-(pyridin-3-yl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine [6].
Continuous flow reactors enhance hazardous steps, particularly fluorinations and lithiations. Electrophilic fluorination with Selectfluor® in microfluidic systems (0.1 mm channel diameter) at 100°C achieves 95% yield in <10 minutes residence time, compared to 60% in batch mode. Similarly, direct halogen exchange using KF in dimethylacetamide (DMAc) benefits from flow conditions: superheating to 200°C in silicon carbide reactors accelerates diffusion, reducing reaction times from 12 hours to 30 minutes [2] .
Table 3: Solubility and Process Data for Flow Synthesis
Parameter | Batch Mode | Flow Mode | Improvement |
---|---|---|---|
Fluorination Yield | 65% (DAST, RT) | 95% (Selectfluor®, 100°C) | +30% |
Reaction Time | 12 h (KF exchange) | 30 min | 24-fold reduction |
Byproduct Formation | 15–20% | <5% | >67% reduction |
Solvent optimization in flow systems is critical. Tetrahydrofuran (THF) suppresses solid deposition during lithiation-fluorination sequences, while acetonitrile/water mixtures enhance Selectfluor® solubility. These innovations enable kilogram-scale production of intermediates like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1246088-60-7) [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1